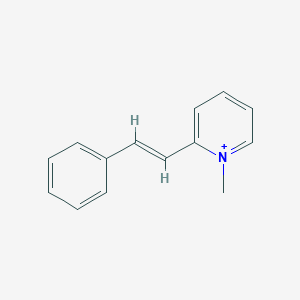

2-Styryl-1-methylpyridinium

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H14N+ |

|---|---|

Molecular Weight |

196.27 g/mol |

IUPAC Name |

1-methyl-2-[(E)-2-phenylethenyl]pyridin-1-ium |

InChI |

InChI=1S/C14H14N/c1-15-12-6-5-9-14(15)11-10-13-7-3-2-4-8-13/h2-12H,1H3/q+1/b11-10+ |

InChI Key |

DPFSUMYBQCUYEJ-ZHACJKMWSA-N |

SMILES |

C[N+]1=CC=CC=C1C=CC2=CC=CC=C2 |

Isomeric SMILES |

C[N+]1=CC=CC=C1/C=C/C2=CC=CC=C2 |

Canonical SMILES |

C[N+]1=CC=CC=C1C=CC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Styryl 1 Methylpyridinium and Its Structural Analogues

Classical Condensation Reactions in Styrylpyridinium Synthesis

Condensation reactions represent a cornerstone in the synthesis of styrylpyridinium compounds. These methods typically involve the formation of a new carbon-carbon double bond through the reaction of a methylpyridinium salt or a related pyridine (B92270) derivative with a carbonyl compound.

Knoevenagel Condensation Approaches with 1-Methylpyridinium Salts

The Knoevenagel condensation is a widely utilized method for the synthesis of styrylpyridinium salts. osi.lvbenthamopen.com This reaction involves the condensation of an active methylene (B1212753) compound, in this case, a 1,2-dimethylpyridinium salt, with an aldehyde or ketone. benthamopen.comwikipedia.orgnumberanalytics.com The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). rsc.orgresearchgate.netresearchgate.net

The general mechanism involves the deprotonation of the methyl group of the 1-methylpyridinium salt by the base to form a reactive ylide. This ylide then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol-type intermediate yields the desired styrylpyridinium product. benthamopen.comwikipedia.org The reaction is often carried out under reflux conditions in a suitable solvent like methanol (B129727) or ethanol (B145695). researchgate.net However, solvent-free conditions using grinding at room temperature with DBU as a catalyst have also been reported to be effective. researchgate.net

For instance, the synthesis of trans-4-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide can be achieved by reacting 4-(dimethylamino)benzaldehyde (B131446) with N-methyl-4-picolinium iodide in the presence of piperidine under reflux. Similarly, various substituted styrylpyridinium dyes have been prepared by condensing the appropriate N-alkyl pyridinium (B92312) bromide or tosylate with a substituted benzaldehyde (B42025) in refluxing methanol with a catalytic amount of piperidine. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| 1,2-dimethylpyridinium salt | Aromatic aldehyde | Piperidine, reflux | 2-Styryl-1-methylpyridinium salt | rsc.orgresearchgate.net |

| N-alkyl pyridinium bromide | Substituted benzaldehyde | Piperidine, MeOH, reflux | N-alkyl styrylpyridinium bromide | researchgate.net |

| Methylpyridinium salt | Aromatic aldehyde | DBU, solvent-free, grinding | Styrylpyridinium dye | researchgate.net |

Aldol (B89426) Condensation Routes Followed by N-Alkylation

An alternative to the direct use of pre-formed pyridinium salts is a two-step approach involving an initial aldol-type condensation followed by N-alkylation. osi.lvresearchgate.net In this strategy, a methylpyridine (picoline) is first reacted with an aldehyde in an aldol condensation reaction to form a styrylpyridine. libretexts.orgmasterorganicchemistry.com This intermediate is then N-alkylated in a subsequent step to yield the final styrylpyridinium salt. osi.lvresearchgate.net

This method offers flexibility in introducing various N-substituents onto the pyridine ring after the styryl backbone has been established. The initial aldol condensation can be catalyzed by either acid or base, and the choice of catalyst can influence the reaction outcome. The subsequent N-alkylation is typically achieved by reacting the styrylpyridine with an alkyl halide or another suitable alkylating agent. researchgate.net

Organophosphorus-Based Coupling Reactions for Styrylpyridinium Scaffolds

Organophosphorus-based reactions, particularly the Wittig and Horner-Wadsworth-Emmons reactions, provide powerful and versatile alternatives for the synthesis of styrylpyridinium compounds, especially when specific stereochemistry or functional group tolerance is required.

Wittig Reaction Applications in this compound Synthesis

The Wittig reaction is a widely used method for the formation of alkenes from aldehydes or ketones and a phosphonium (B103445) ylide (Wittig reagent). wikipedia.orgumass.edunumberanalytics.com In the context of styrylpyridinium synthesis, this reaction can be adapted in a couple of ways. osi.lvresearchgate.net

One approach involves the reaction of a pyridyl-substituted phosphonium ylide with a benzaldehyde derivative. The required phosphonium ylide is typically prepared by reacting a (pyridylmethyl)triphenylphosphonium halide with a strong base. This ylide then reacts with the aldehyde to form the styrylpyridine, which can subsequently be N-alkylated to the desired pyridinium salt.

Alternatively, a benzylphosphonium ylide can be reacted with a pyridinecarboxaldehyde. researchgate.net The resulting styrylpyridine is then N-alkylated. The stereoselectivity of the Wittig reaction can be influenced by the nature of the ylide (stabilized or non-stabilized) and the reaction conditions. wikipedia.orgnumberanalytics.comnrochemistry.com

Horner Reaction Strategies for Conjugated Styrylpyridinium Systems

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes phosphonate (B1237965) carbanions, which are generally more nucleophilic and less basic than the corresponding phosphonium ylides. wikipedia.orgalfa-chemistry.comtcichemicals.com This reaction is particularly known for its high E-stereoselectivity in the formation of alkenes. wikipedia.orgalfa-chemistry.com

In the synthesis of styrylpyridiniums, the HWE reaction typically involves the reaction of a phosphonate ester bearing a pyridyl group with a benzaldehyde derivative, or vice versa. osi.lvresearchgate.net The phosphonate carbanion is generated in situ by treatment with a base. A significant advantage of the HWE reaction is that the dialkylphosphate byproduct is water-soluble, facilitating its removal from the reaction mixture. wikipedia.orgalfa-chemistry.com This method is particularly valuable for creating complex conjugated systems due to its reliability and stereochemical control. researchgate.net

| Reaction | Key Reagent | Typical Stereoselectivity | Byproduct | Reference |

|---|---|---|---|---|

| Wittig Reaction | Phosphonium ylide | Depends on ylide (stabilized vs. non-stabilized) | Triphenylphosphine oxide | researchgate.netwikipedia.org |

| Horner-Wadsworth-Emmons Reaction | Phosphonate carbanion | Predominantly E-alkene | Water-soluble dialkylphosphate | researchgate.netwikipedia.orgalfa-chemistry.com |

Influence of Substituents and Reaction Conditions on Synthetic Yields and Selectivity

The efficiency and outcome of styrylpyridinium synthesis are significantly influenced by the nature of the substituents on both the pyridine and the aromatic aldehyde, as well as the specific reaction conditions employed. mdpi.comucsb.edudalalinstitute.com

Electron-donating or electron-withdrawing groups on the benzaldehyde can affect the electrophilicity of the carbonyl carbon, thereby influencing the rate of the condensation reaction. mdpi.comacs.org For instance, electron-withdrawing groups can enhance the reactivity of the aldehyde. Similarly, substituents on the methylpyridinium ring can impact the acidity of the methyl protons, affecting the ease of ylide formation in Knoevenagel-type reactions. mdpi.com

Reaction conditions such as temperature, solvent, and the choice of catalyst play a crucial role. rsc.orgmdpi.com For example, in Knoevenagel condensations, the use of piperidine as a catalyst in refluxing alcohol is a common practice. rsc.orgresearchgate.net The use of ultrasound has been shown to accelerate the reaction, leading to higher yields in shorter reaction times. researchgate.net The temperature can also be a determining factor; for example, in the reaction of 2-methylpyridine (B31789) with p-fluorobenzaldehyde, the intermediate alcohol is formed at 120 °C, while the dehydrated styrylpyridine is obtained at 140 °C. benthamopen.com

The stereoselectivity of the reaction, particularly in the formation of the trans-isomer, is often favored, especially in condensation reactions that proceed through a dehydration step. benthamopen.com In organophosphorus-based reactions, the stereochemical outcome is more directly controlled by the choice of reagents and reaction conditions. For example, the HWE reaction generally provides the E-alkene with high selectivity. wikipedia.orgalfa-chemistry.com

Purification and Isolation Techniques for Styrylpyridinium Derivatives

The final step in the synthesis of this compound and its analogs involves the purification of the crude product to remove unreacted starting materials, catalysts, and side products. The charged nature of the pyridinium ring and the specific solubility characteristics of these dyes necessitate tailored purification strategies. Common methods include recrystallization, precipitation, and various forms of chromatography.

Recrystallization

Recrystallization is a widely employed and effective technique for purifying solid styrylpyridinium derivatives. mt.com The principle of this method relies on the differential solubility of the compound in a hot versus a cold solvent. rubingroup.org An ideal solvent will dissolve the styrylpyridinium salt completely at an elevated temperature but show low solubility upon cooling, allowing for the formation of pure crystals while impurities remain in the mother liquor. mt.comrubingroup.org

The selection of an appropriate solvent or solvent system is critical and often determined empirically. rubingroup.org For styrylpyridinium compounds, polar solvents are generally preferred due to the ionic nature of the pyridinium head. Ethanol is a frequently used solvent for this class of compounds. rsc.org Often, a solvent-pair system is utilized to achieve optimal purification. In this technique, the compound is dissolved in a "good" solvent (in which it is highly soluble), and a "poor" solvent or "anti-solvent" (in which it is sparingly soluble) is added to induce crystallization. A common and effective system for styrylpyridinium derivatives is a mixture of ethanol and ethyl acetate (B1210297). rsc.org For instance, the purification of trans-4-{p-[N-methyl-N-(2-acetic acid ethyl ester)amino]styryl}-1-methylpyridinium iodide has been successfully achieved by crystallization from an ethanol and ethyl acetate mixture (3:1 ratio), yielding a red crystalline solid. rsc.org Similarly, other cyano-substituted styrylpyridine derivatives have been purified by recrystallization from cyclohexane. nih.gov

The general procedure involves dissolving the crude product in a minimal amount of the hot solvent or solvent system to form a saturated solution. rubingroup.org The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. The resulting crystals are collected by filtration and washed with a small amount of cold solvent to remove any residual impurities adhering to the crystal surface. rsc.org

| Compound/Derivative | Solvent System | Observations/Yield | Reference |

| trans-4-{p-[N-methyl-N-(2-acetic acid ethyl ester)amino]styryl}-1-methylpyridinium, iodide | Ethanol / Ethyl Acetate (3:1) | Red crystalline solid obtained after two crystallizations; 66% yield. | rsc.org |

| trans-4-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide | Not specified | The product is purified through recrystallization. | |

| Cyano-substituted styrylpyridine derivatives | Cyclohexane | Purified product obtained. | nih.gov |

Precipitation and Filtration

In some synthetic procedures, the styrylpyridinium product precipitates directly from the reaction mixture upon cooling or after the addition of a specific solvent. rsc.org For example, after reacting 4-methyl-N-methylpyridinium iodide with an appropriate aldehyde in acetonitrile (B52724), the addition of ethyl acetate and subsequent cooling can cause the product to precipitate. rsc.org This solid is then isolated by filtration and washed. This method is often sufficient to remove a significant portion of the impurities, although a subsequent recrystallization step may be necessary to achieve high purity. rsc.orggoogle.com

Chromatographic Methods

When recrystallization or precipitation fails to yield a product of sufficient purity, chromatographic techniques are employed. The choice of chromatography depends on the specific properties of the styrylpyridinium derivative and the nature of the impurities. researchgate.net

Silica (B1680970) Gel Chromatography : Standard silica gel column chromatography can be challenging for pyridinium salts due to their charged nature, which can lead to strong, irreversible adsorption onto the acidic silica stationary phase, resulting in poor recovery. chemicalforums.com

Ion-Exchange Chromatography (IEX) : IEX is a powerful technique for purifying charged molecules like styrylpyridinium salts. technologynetworks.com This method separates molecules based on their net surface charge by utilizing a stationary phase with ionic groups that are oppositely charged to the sample components. technologynetworks.comfredhutch.org For the positively charged styrylpyridinium cations, a cation-exchange resin would be used. The crude product is loaded onto the column, and elution is typically achieved by increasing the salt concentration or changing the pH of the mobile phase. technologynetworks.com This disrupts the electrostatic interactions between the compound and the resin, allowing for its selective release.

Reversed-Phase Chromatography : Preparative High-Performance Liquid Chromatography (HPLC) using a reversed-phase column (e.g., C18) can be an effective, albeit more costly, purification method. researchgate.net In this technique, separation is based on hydrophobic interactions. A polar mobile phase, often a mixture of water and a solvent like acetonitrile or methanol with an ion-pairing agent, is used to elute the compounds.

Multimodal or Mixed-Mode Chromatography (MMC) : This advanced technique uses resins with ligands that can interact with the target molecule through multiple interaction types, such as ionic, hydrophobic, and hydrogen bonding. cytivalifesciences.com.cn MMC can offer unique selectivity, especially for purifying compounds from complex mixtures where traditional single-mode chromatography is ineffective. cytivalifesciences.com.cnnih.gov For styrylpyridinium derivatives that are difficult to purify, MMC provides an alternative by exploiting a combination of their ionic and hydrophobic characteristics. nih.gov

| Technique | Principle | Application for Styrylpyridinium Derivatives | Reference |

| Ion-Exchange Chromatography | Separation based on reversible electrostatic interactions between charged molecules and an oppositely charged stationary phase. technologynetworks.com | Highly suitable for separating charged pyridinium salts from neutral or differently charged impurities. chemicalforums.comtechnologynetworks.com | chemicalforums.comtechnologynetworks.com |

| Reversed-Phase Chromatography | Separation based on hydrophobic interactions between the analyte and a non-polar stationary phase. researchgate.net | Used in HPLC for high-resolution purification, separating compounds based on differences in hydrophobicity. researchgate.net | researchgate.net |

| Mixed-Mode Chromatography | Utilizes a stationary phase capable of multiple interaction types (e.g., ionic, hydrophobic) for unique separation selectivity. cytivalifesciences.com.cnnih.gov | Effective for complex purification challenges where single-mode chromatography is insufficient. cytivalifesciences.com.cn | cytivalifesciences.com.cnnih.gov |

Spectroscopic Characterization and Structural Elucidation of 2 Styryl 1 Methylpyridinium Compounds

Electronic Absorption Spectroscopy of Styrylpyridinium Systems

Electronic absorption spectroscopy is a key technique for probing the electronic structure of styrylpyridinium dyes. The position and intensity of absorption bands in the UV-Visible region are sensitive to the molecular structure and the surrounding solvent environment.

UV-Visible Absorption Band Analysis and Electronic Transitions

The UV-Visible absorption spectra of 2-styryl-1-methylpyridinium and its derivatives are characterized by strong absorption bands, which are attributed to π-π* electronic transitions within the conjugated system. researchgate.netijsrst.com This transition involves the promotion of an electron from a π bonding orbital (the highest occupied molecular orbital or HOMO) to a π* antibonding orbital (the lowest unoccupied molecular orbital or LUMO). egpat.com The energy of this transition, and thus the wavelength of maximum absorption (λmax), is influenced by the extent of conjugation and the presence of electron-donating or electron-withdrawing groups. beilstein-journals.org

For instance, 2-styrylpyridine (B8765038) exhibits an absorption band around 309 nm, corresponding to the π→π* transition of the trans double bond. researchgate.net The position of the nitrogen atom in the pyridine (B92270) ring can cause slight changes in the maximum absorption wavelengths. researchgate.netmdpi.com Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) have been shown to accurately predict the λmax values for these compounds. researchgate.netnih.gov

The absorption spectra of these dyes are also highly sensitive to the solvent polarity, a phenomenon known as solvatochromism. capes.gov.brrsc.orgrsc.org For example, the absorption and fluorescence energies of 2-(4-hydroxystyryl)-1-methylpyridinium betaine (B1666868) show a linear correlation with the Dimroth-Reichardt solvent polarity parameter, ET(30). capes.gov.brrsc.orgrsc.org In some cases, a reversal of solvatochromism is observed, where the direction of the spectral shift changes with increasing solvent polarity. nih.govnih.gov This behavior is influenced by the relative stabilization of the ground and excited states by the solvent. nih.govnih.gov

Substituents on the styrylpyridinium core can significantly impact the absorption spectra. Electron-donating groups generally cause a bathochromic (red) shift to longer wavelengths, while electron-withdrawing groups can lead to a hypsochromic (blue) shift. beilstein-journals.org For example, styryl dyes with a julolidinyl group exhibit a more pronounced red shift compared to those with a morpholinyl substituent. beilstein-journals.org The introduction of an aromatic moiety in the N-alkyl substituent can also lead to changes in absorption properties. researchgate.net

Here is an interactive data table showing the maximum absorption wavelengths (λmax) for some styrylpyridinium derivatives in different solvents:

| Compound | Solvent | λmax (nm) | Reference |

| 2-(4-hydroxystyryl)-1-methylpyridinium betaine | Various polar solvents | Varies with ET(30) | capes.gov.brrsc.orgrsc.org |

| 2-styrylpyridine | Gas phase | ~309 | researchgate.net |

| 4-(4-methoxystyryl)-1-methylpyridinium 4-chlorobenzene sulfonate | Methanol (B129727) | 380 | ijsrst.com |

| 4-(5-arylazo-2-hydroxystyryl)-1-methylpyridinium iodide | Various solvents | 345-361, 411-484, >500 | mdpi.comnih.gov |

Hyperchromic and Hypsochromic Effects in Styrylpyridinium Spectra

Changes in the intensity of absorption bands (molar absorptivity, ε) are known as hyperchromic (increase in intensity) and hypochromic (decrease in intensity) effects. egpat.comwikipedia.org These effects, along with shifts in wavelength, provide valuable information about the interactions of styrylpyridinium dyes with their environment.

A hypsochromic shift , or blue shift, is a shift of the absorption maximum to a shorter wavelength. egpat.com This can occur due to factors that increase the energy gap between the HOMO and LUMO. For example, the aggregation of dye molecules can lead to a short-wavelength shift in the absorption maximum. researchgate.net

A hyperchromic effect is an increase in the molar absorptivity of a compound. wikipedia.org This is often associated with a bathochromic shift, as a reduction in the energy gap can lead to an increase in the probability of the electronic transition. egpat.com Conversely, a hypochromic effect , a decrease in molar absorptivity, can accompany a hypsochromic shift. egpat.com For instance, the binding of some styrylpyridinium dyes to DNA can cause a hypochromic effect in the absorption spectrum. researchgate.netresearchgate.net

The presence of different substituents on the styrylpyridinium core can also induce these effects. For example, in a series of styryl cyanine (B1664457) dyes, the type of substituent on the phenyl ring system led to both bathochromic and hypsochromic shifts, as well as changes in the intensity of the absorption bands. osf.io

Vibrational Spectroscopy for Molecular Structure Characterization

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule and providing insights into its bonding and structure.

Infrared (IR) Spectroscopic Assignments

The IR spectra of this compound and related compounds display characteristic absorption bands corresponding to the vibrational modes of their various functional groups. These assignments are often supported by theoretical calculations. mdpi.com

Key vibrational bands observed in the IR spectra of styrylpyridinium compounds include:

C=C stretching: The stretching vibration of the aromatic C=C bonds typically appears in the region of 1589-1599 cm⁻¹. mdpi.com

C-H stretching: Aromatic C-H stretching vibrations are usually observed around 3038-3040 cm⁻¹, while aliphatic C-H stretching appears near 2925-2995 cm⁻¹. mdpi.com

O-H stretching: For derivatives containing a hydroxyl group, a broad O-H stretching band is seen around 3423-3438 cm⁻¹. mdpi.com

The IR spectra can confirm the presence of specific substituents. For example, in cyano-substituted styrylpyridines, the IR normal modes for the cyano group can be assigned. researchgate.netmdpi.com Similarly, the characteristic vibrations of a methyl group can be identified. researchgate.net

The following table summarizes some characteristic IR absorption frequencies for a derivative of 4-(styryl)-1-methylpyridinium iodide:

| Functional Group | Wavenumber (cm⁻¹) | Reference |

| O-H stretch | 3423-3438 | mdpi.com |

| Aromatic C-H stretch | 3038-3040 | mdpi.com |

| Aliphatic C-H stretch | 2925-2995 | mdpi.com |

| Aromatic C=C stretch | 1589-1599 | mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural elucidation of organic molecules in solution. It provides information about the chemical environment of individual protons and carbon atoms, allowing for the determination of connectivity and conformation.

1H NMR Chemical Shift Analysis of Styrylpyridinium Protons

¹H NMR spectroscopy of this compound and its analogues provides distinct signals for the protons in the molecule, offering valuable structural information. The chemical shifts (δ) of these protons are influenced by their electronic environment. researchgate.netmdpi.comresearchgate.net

Key features in the ¹H NMR spectra of styrylpyridinium compounds include:

Olefinic Protons: The protons on the trans double bond typically appear as doublets due to spin-spin coupling. researchgate.netmdpi.com For example, in trans-4-{p-[N-methyl-N-(2-acetic acid ethyl ester)amino]styryl}-1-methylpyridinium iodide, the olefinic protons appear as doublets at 7.89 ppm and 7.19 ppm with a coupling constant of 16 Hz, characteristic of a trans configuration. rsc.org

Pyridinium (B92312) Protons: The protons on the pyridinium ring are deshielded and appear at downfield chemical shifts. For instance, in several trans-4-styryl-1-methylpyridinium derivatives, the protons ortho to the nitrogen atom appear as a doublet around 8.65-8.69 ppm. rsc.org

Styryl Protons: The protons on the styryl phenyl ring show characteristic splitting patterns depending on the substitution.

Methyl Protons: The protons of the N-methyl group typically appear as a singlet in the upfield region of the spectrum, for example, around 4.15-4.26 ppm. mdpi.commdpi.com

The chemical shifts can be affected by the solvent and the presence of other molecules. For example, the encapsulation of a styrylpyridinium dye within a host molecule can lead to significant upfield or downfield shifts of the proton signals. ias.ac.in

Below is an interactive data table of representative ¹H NMR chemical shifts for a styrylpyridinium derivative, trans-4-{p-[N,N-bis(2-hydroxyethyl)amino]styryl}-1-methylpyridinium iodide, in DMSO-d₆:

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) | Reference |

| Pyridinium H | 8.66 | d | 7.0 | rsc.org |

| Pyridinium H | 8.02 | d | 7.0 | rsc.org |

| Olefinic H | 7.88 | d | 16.5 | rsc.org |

| Phenyl H | 7.54 | d | 9.0 | rsc.org |

| Olefinic H | 7.12 | d | 16.5 | rsc.org |

| Phenyl H | 6.78 | d | 9.0 | rsc.org |

| N-CH₃ | 4.15 | s | rsc.org | |

| N-CH₂ | 4.08 | t | 5.0 | rsc.org |

| O-CH₂ | 3.56 | t | 5.5 | rsc.org |

| O-CH₂ | 3.50 | t | 5.5 | rsc.org |

Application of NMR in Host-Guest Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the host-guest interactions of this compound compounds with macrocyclic hosts like cucurbit[n]urils (CB[n]) and cyclodextrins. These studies provide detailed insights into the binding stoichiometry, association constants, and the specific geometry of the resulting inclusion complexes.

When a this compound derivative, such as trans-4-[4-(dimethylamino)styryl]-1-methylpyridinium iodide (t-DSMI), forms a complex with a host molecule like cyclopentanocucurbit mdpi.comuril (CyP6Q mdpi.com), significant changes in the chemical shifts of the guest's protons are observed in the ¹H NMR spectrum. For instance, in the t-DSMI@CyP6Q mdpi.com complex, the presence of the host causes notable shifts in the proton signals of the t-DSMI guest. ias.ac.in The observation of two distinct sets of proton resonances for the bound and free guest when the guest is in excess indicates a 1:1 stoichiometry and slow exchange on the NMR timescale. ias.ac.in

The direction and magnitude of these chemical shift changes reveal which parts of the guest molecule are encapsulated within the host's cavity. Protons located inside the hydrophobic cavity of a cucurbituril (B1219460) typically experience a significant upfield shift (a decrease in chemical shift) due to the shielding effect of the host. rsc.org Conversely, protons positioned near the electron-rich carbonyl portals of the cucurbituril may show a downfield shift. rsc.orgnih.gov For example, in the complex of 4-(4-(dimethylamino)styryl)-1-phenylpyridinium (PhSt) with cucurbit researchgate.neturil (CB7), the upfield shift of the phenyl protons confirms the encapsulation of the phenyl ring within the CB7 cavity. nih.gov

NMR studies can also elucidate the preferred orientation of the guest within the host. In the case of t-DSMI and CyP6Q mdpi.com, analysis of the chemical shifts suggests that the host is more inclined to encapsulate the benzene (B151609) ring of the styryl moiety rather than the more hydrophilic pyridyl group, driven by hydrophobic and ion-dipole interactions. ias.ac.in Similarly, studies with (E)-4-(4-(1-methyl-pyridinium)styryl)-1-methyl-pyridinium (SMP) and cucurbit nih.govuril (CB nih.gov) have shown that the styryl group of the guest resides within the host cavity. researchgate.net

Isothermal titration calorimetry (ITC) often complements NMR studies, providing thermodynamic data on the host-guest interaction, such as the binding constant (Ka) and the enthalpic and entropic contributions to the binding process. researchgate.netresearchgate.net For example, the complexation of PhSt with CB7 was found to have a high association constant of 6.0 × 10⁶ M⁻¹. nih.gov

Interactive Table: ¹H NMR Chemical Shift Changes Upon Complexation

Table 1: Illustrative ¹H NMR Data for Host-Guest Complexation of a Styrylpyridinium Dye (PhSt) with CB7.| Proton | Free PhSt (ppm) | PhSt-CB7 Complex (ppm) | Change (Δδ, ppm) | Inferred Interaction |

|---|---|---|---|---|

| Phenyl-H | 7.8 | 6.5 | -1.3 | Encapsulation in cavity |

| Pyridinium-H (f) | 8.5 | 8.7 | +0.2 | Interaction with portal |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an essential analytical technique for the characterization of this compound compounds, providing precise molecular weight information and insights into their structure through fragmentation analysis. savemyexams.com When a molecule is introduced into the mass spectrometer, it is ionized to form a molecular ion (M⁺), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. savemyexams.com

For quaternary pyridinium salts, which are pre-ionized, soft ionization techniques like Electrospray Ionization (ESI) are particularly suitable. ESI-MS spectra typically show a prominent peak corresponding to the intact cation. For example, high-resolution ESI-MS has been used to confirm the formation of a 1:2 host-guest complex between (E)-4-(4-(1-methyl-pyridinium)styryl)-1-methyl-pyridinium (SMP) and cucurbit nih.govuril (CB nih.gov). researchgate.net

Electron Ionization (EI), a harder ionization technique, causes the energetically unstable molecular ion to break apart into smaller, charged fragments. chemguide.co.uk The resulting fragmentation pattern is a unique "fingerprint" for a specific compound and can be used to elucidate its structure. chemguide.co.uklibretexts.org The fragmentation of isomeric N-benzyl substituted stilbazole halides has been studied using EI-MS, where characteristic fragment ions are formed. researchgate.net These patterns, assisted by techniques like linked-scanning, can help differentiate between isomers based on the position of substituents on the pyridine ring. researchgate.net

Common fragmentation pathways for organic molecules include the cleavage of bonds adjacent to functional groups. libretexts.org For styrylpyridinium compounds, fragmentation may occur at the vinyl linkage, the bond between the nitrogen and the methyl group, or involve the loss of substituents from the styryl or pyridinium rings. The stability of the resulting carbocations influences the intensity of the fragment peaks, with more stable fragments appearing in greater abundance. chemguide.co.uk

Interactive Table: Mass Spectrometry Data

Table 2: Representative Mass Spectrometry Data for a Hypothetical this compound Derivative.| m/z Value | Ion Identity | Fragmentation Pathway |

|---|---|---|

| 210 | [M]⁺ | Molecular Ion |

| 195 | [M - CH₃]⁺ | Loss of the N-methyl group |

| 133 | [M - C₆H₅]⁺ | Cleavage of the styryl phenyl group |

| 104 | [C₇H₆N]⁺ | Fragment containing the pyridinium ring |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides definitive, high-resolution structural information for this compound compounds in the solid state, revealing precise details about bond lengths, bond angles, and the three-dimensional arrangement of molecules.

The crystal packing of this compound salts is governed by a variety of non-covalent interactions. In the crystal structure of (E)-2-[4-(dimethylamino)styryl]-1-methylpyridinium 4-methylbenzenesulfonate (B104242) monohydrate, the crystal structure is stabilized by O—H⋯O hydrogen bonds and weak C—H⋯O interactions, which link the cations, anions, and water molecules. nih.govresearchgate.net These interactions often form extensive networks, such as the three-dimensional network observed in 2-[4-(dimethylamino)styryl]-1-methylquinolinium 4-methoxybenzenesulfonate (B230329) monohydrate, where anions are linked to water molecules via O—H⋯O hydrogen bonds. iucr.org

π-π stacking interactions are also a prominent feature in the crystal packing of these planar, aromatic cations. These interactions occur between the pyridinium and benzene rings of adjacent cations. For instance, in the crystal structure of (E)-2-[4-(diethylamino)styryl]-1-methylpyridinium 4-chlorobenzenesulfonate (B8647990) monohydrate, aromatic π-π stacking interactions are observed with centroid-centroid separations of 3.7363 (12) and 3.7490 (13) Å. nih.gov Similarly, the crystal structure of (E)-2-[4-(dimethylamino)styryl]-1-methylpyridinium 4-methylbenzenesulfonate monohydrate shows chains stacked along the a-axis by π–π interactions with centroid–centroid distances of 3.6032 (16) and 3.6462 (16) Å. nih.govresearchgate.net In some cases, C—H⋯π interactions further stabilize the crystal structure. iucr.orgiucr.org

The styrylpyridinium cation itself is generally a nearly planar system. The degree of planarity is quantified by the dihedral angle between the pyridinium and the benzene rings. In several reported crystal structures of this compound derivatives, this dihedral angle is quite small, indicating a high degree of coplanarity which facilitates π-conjugation across the molecule.

For example, the dihedral angle between the pyridinium and benzene rings is reported as 0.82 (10)° in (E)-2-[4-(diethylamino)styryl]-1-methylpyridinium benzenesulfonate (B1194179) monohydrate, 3.55 (13)° in (E)-2-[4-(dimethylamino)styryl]-1-methylpyridinium 4-methylbenzenesulfonate monohydrate, and 4.27 (8)° in (E)-2-[4-(diethylamino)styryl]-1-methylpyridinium 4-methoxybenzenesulfonate monohydrate. researchgate.netnih.goviucr.org A slightly larger dihedral angle of 10.7 (4)° was observed in a derivative with a tetraiodocadmium(II) anion. iucr.org This near-planar conformation is a key structural feature related to the electronic and optical properties of these compounds.

X-ray crystallography unambiguously determines the stereochemistry of the ethylenic double bond in the styryl moiety. In all the cited crystal structures of this compound and related derivatives synthesized through common methods, the cation is found to exist exclusively in the E (trans) configuration with respect to the C=C double bond. researchgate.netnih.govnih.goviucr.org This configuration is confirmed by the torsion angle around the C-C double bond (e.g., C5–C6–C7–C8), which is typically close to 180° (e.g., 176.3 (3)° or -179.19 (17)°). nih.goviucr.org The E configuration allows for maximum conjugation across the molecule, which is energetically favorable.

Interactive Table: Crystallographic Data

Table 3: Selected Crystallographic Data for Various (E)-2-Styryl-1-methylpyridinium Salts.| Compound | Dihedral Angle (Pyridinium-Benzene) | π-π Stacking Distance (Å) | Configuration | Reference |

|---|---|---|---|---|

| 2-[4-(Me₂N)styryl]-1-MePy⁺ Tosylate⁻·H₂O | 3.55 (13)° | 3.6032, 3.6462 | E | nih.gov, researchgate.net |

| 2-[4-(Et₂N)styryl]-1-MePy⁺ Benzenesulfonate⁻·H₂O | 0.82 (10)° | - | E | iucr.org |

| 2-[4-(Et₂N)styryl]-1-MePy⁺ 4-Cl-Benzenesulfonate⁻·H₂O | 4.50 (10)° | 3.7363, 3.7490 | E | nih.gov |

Dihedral Angles and Molecular Planarity within Styrylpyridinium Cations

Circular Dichroism (CD) Spectroscopy in Chiral Environments and Biomolecular Interactions

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. researchgate.net While this compound itself is achiral, it can exhibit an induced circular dichroism (ICD) signal upon interaction with a chiral environment. This makes CD spectroscopy a valuable tool for studying the binding of these dyes to inherently chiral biomolecules like DNA or within chiral supramolecular hosts. researchgate.netmdpi.com

When a styryl dye binds to DNA, the conformational changes in the DNA secondary structure can be monitored by CD spectroscopy. researchgate.net Furthermore, the achiral dye can become optically active due to its association with the chiral DNA helix, giving rise to an ICD signal in the absorption region of the dye. The nature and intensity of this ICD signal can provide information about the binding mode (e.g., intercalation vs. groove binding).

Similarly, the encapsulation of a styrylpyridinium guest within a chiral host molecule can lead to the transfer of chirality from the host to the achiral guest, resulting in a distinct CD signal. For example, a pair of water-soluble chiral 2,6-helic mdpi.comarene derivatives were used as a supramolecular assembly with 4-[(4′-n,N-diphenylamino)styryl]-n-methylpyridinium iodide. This host-guest interaction demonstrated that the chirality of the receptor was continuously transferred to the achiral guest molecule, which has potential applications in the development of chiral CD sensors. mdpi.com These ICD effects are powerful for probing the structure and stereochemistry of supramolecular complexes and biomolecular interactions. mdpi.comunige.ch

Photophysical Properties and Excited State Dynamics of 2 Styryl 1 Methylpyridinium and Its Analogues

Steady-State Fluorescence Emission Characteristics

The fluorescence of styrylpyridinium dyes is a key feature, characterized by its emission wavelength, efficiency, and sensitivity to the molecular environment.

Emission Maxima and Spectral Bandwidth

The emission maxima of 2-styryl-1-methylpyridinium and its analogues are significantly influenced by their molecular structure and the surrounding solvent. For instance, the analogue 2-(4-(dimethylamino)styryl)-1-methylpyridinium iodide (DASPMI) displays a broad, unstructured emission band around 570 nm in aqueous solution. acs.org The introduction of different substituents or alterations in the conjugation length can lead to substantial shifts in the emission wavelength.

Analogues with extended conjugation, such as certain near-infrared (NIR) emitting styryl pyridinium (B92312) dyes, exhibit emission maxima in the range of 690–720 nm. nih.gov Specifically, one such analogue, 1b , has an emission maximum at approximately 720 nm, while its regioisomer, 1a , emits at around 690 nm. nih.gov These shifts are attributed to the extended donor-acceptor interactions across the π-system. mdpi.com The spectral bandwidth of these dyes is often broad due to intramolecular charge transfer (ICT) processes and can be influenced by the rigidity of the environment. nih.govcsic.es For example, the spectral width of DASPMI has been observed to increase rapidly within the first 150 picoseconds after excitation in certain solvents. nih.gov

Table 1: Emission Maxima of Selected Styrylpyridinium Analogues

| Compound | Substituent/Feature | Emission Maximum (λem) | Solvent/Environment |

|---|---|---|---|

| DASPMI | -N(CH₃)₂ | ~570 nm | Aqueous solution |

| Analogue 1a | Extended conjugation, ortho-methyl pyridinium | ~690 nm | Not specified |

| Analogue 1b | Extended conjugation, para-methyl pyridinium | ~720 nm | Not specified |

| 2 | bis(pyridinium)-based | 546 nm | Frozen state (-189°C) |

| 6a,b | Not specified | Not specified | DMSO |

| 6e | Julolidinyl moiety | ~760 nm | DMSO |

Fluorescence Quantum Yields and Efficiencies

The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is highly sensitive to the molecular structure and the solvent environment for styrylpyridinium dyes. These dyes can exhibit high fluorescence quantum yields, although the efficiency is often reduced in polar solvents due to non-radiative decay pathways. researchgate.net

For example, certain NIR-emitting styryl pyridinium dyes show high quantum yields, ranging from 0.24 to 0.72. nih.govmdpi.com This is a significant improvement compared to their predecessors with shorter conjugation lengths. mdpi.com The analogue 2 , a bright red-emitting dye, also demonstrates excellent quantum yields of approximately 0.2 to 0.7 in various organic solvents. nih.gov However, its fluorescence is weaker in highly non-polar and highly polar solvents like benzene (B151609) and water. nih.gov The fluorescence quantum yield of an aqueous solution of a close analogue of 1 is reported to be about 2.6%. researchgate.net The binding of these dyes to macromolecules, such as DNA, can enhance their fluorescence intensity by restricting molecular rotations and decreasing non-radiative processes. acs.org

Table 2: Fluorescence Quantum Yields of Styrylpyridinium Analogues

| Compound/Analogue | Quantum Yield (Φf) | Conditions |

|---|---|---|

| NIR-emitting analogues (1a, 1b) | 0.24 - 0.72 | Various solvents |

| Analogue 2 | ~0.2 - 0.7 | Various organic solvents |

| Aqueous solution of analogue of 1 | 2.6% | Water |

| 6a,b | 15.1% and 12.2% | DMSO |

| 6d,e (with julolidinyl moiety) | 0.5% and 0.7% | DMSO |

Stokes' Shifts and Energy Relaxation Processes

Styrylpyridinium dyes are well-known for their large Stokes' shifts, which is the difference between the absorption and emission maxima. This property is highly desirable for applications in fluorescence imaging to minimize self-absorption. The large Stokes' shifts are a result of significant intramolecular charge transfer (ICT) from the electron-donating part to the electron-accepting pyridinium moiety upon photoexcitation. mdpi.comnih.gov

For instance, NIR-emitting analogues exhibit remarkably large Stokes' shifts, in the range of 150–240 nm. nih.gov The dye 2 also shows a large Stokes' shift of approximately 128 nm in dichloromethane. nih.gov Other derivatives have been reported with even larger Stokes' shifts, such as 195 nm for 6a,b , 240 nm for 6e , and over 300 nm for 6c and 6d . mdpi.com The energy relaxation process involves the formation of an initial locally excited (LE) state, followed by the formation of an ICT state, and in some cases, a twisted intramolecular charge transfer (TICT) state, which can be a non-radiative decay channel. nih.gov The surrounding solvent plays a crucial role in stabilizing these different excited states, thereby influencing the Stokes' shift. researchgate.net

Table 3: Stokes' Shifts of Selected Styrylpyridinium Dyes

| Compound/Analogue | Stokes' Shift (nm) | Solvent/Environment |

|---|---|---|

| NIR-emitting analogues (1a, 1b) | 150 - 240 nm | Various solvents |

| Analogue 2 | ~128 nm | Dichloromethane |

| 6a,b | 195 nm | DMSO |

| 6c | 352 nm | DMSO |

| 6d | 325 nm | DMSO |

| 6e | 240 nm | DMSO |

Solvatochromic Behavior of Styrylpyridinium Dyes

The term solvatochromism refers to the change in the color of a compound, and thus its absorption and emission spectra, with a change in the solvent polarity. Styrylpyridinium dyes are particularly known for their pronounced solvatochromic behavior.

Negative and Positive Solvatochromism in Absorption and Emission

Styrylpyridinium dyes can exhibit both positive and negative solvatochromism. Positive solvatochromism, a red shift (bathochromic shift) in the absorption or emission spectrum with increasing solvent polarity, is often observed in the emission spectra of these dyes. researchgate.net This indicates a larger dipole moment in the excited state compared to the ground state, leading to greater stabilization by polar solvents.

Conversely, negative solvatochromism, a blue shift (hypsochromic shift) with increasing solvent polarity, is sometimes observed in the absorption spectra. This suggests that the ground state is more polar than the Franck-Condon excited state. Interestingly, many styrylpyridinium dyes exhibit a phenomenon known as a "reversal in solvatochromism," where the trend shifts from positive to negative solvatochromism at a specific solvent polarity. nih.govnih.govacs.org This "solvatochromic switch" is a characteristic feature of these dyes. nih.govnih.gov For some N-hexadecyl styrylpyridinium dyes, this switch occurs at E(T)(30) values of around 50 for methyl and N,N-dimethylamino substituted dyes. nih.gov

Quantitative Analysis of Solvent Effects (e.g., Kamlet-Taft Equation)

E(T) = E(T)₀ + s(π + dδ) + aα + bβ*

Studies have shown that for some styrylpyridinium dyes, a linear correlation with single-parameter solvent scales like E(T)(30) is not always observed. uctm.edu However, the Kamlet-Taft approach can provide a better fit and a more detailed understanding of the specific and non-specific interactions between the dye and the solvent molecules. researchgate.netuctm.edu For instance, analysis of some dyes revealed that solvent acidity and polarizability are the main factors responsible for their solvatochromic behavior. researchgate.net The analysis helps in quantifying the relative contributions of different solvent properties to the stabilization of the ground and excited states of the dye. nih.gov

Intramolecular Charge Transfer (ICT) Phenomena

The photophysical behavior of this compound and its analogues is fundamentally governed by their molecular structure, which is characterized by a donor-π-acceptor (D-π-A) framework. nih.govmdpi.com In this architecture, an electron-donating group (the donor, D) is connected to an electron-accepting group (the acceptor, A) through a π-conjugated bridge. nih.gov For compounds like 2-(4-(dimethylamino)styryl)-1-methylpyridinium (DASPMI), the dimethylamino group acts as the electron donor, while the positively charged pyridinium ring serves as the electron acceptor. nih.govrsc.org

Upon photoexcitation, an electronic charge transfer of approximately 0.33 |e| occurs from the donor moiety (e.g., dimethoxyphenyl or dimethylaminophenyl) to the pyridinium acceptor group. rsc.org This redistribution of electron density from the highest occupied molecular orbital (HOMO), which is typically localized on the donor part, to the lowest unoccupied molecular orbital (LUMO), localized on the acceptor part, creates an intramolecular charge transfer (ICT) state. mdpi.comrsc.org This ICT state is significantly more polar than the ground state. The efficiency and characteristics of this charge transfer are influenced by the strength of the donor and acceptor groups. nih.gov This D-π-A design is a common strategy for creating molecules with significant solvatochromism and nonlinear optical properties. nih.govmdpi.com

Following initial excitation to a locally excited (LE) or ICT state, many styrylpyridinium dyes can undergo further structural relaxation in the excited state. nih.govresearchgate.net One of the most significant relaxation pathways involves the torsional rotation around the single bond connecting the donor group and the π-bridge. nih.gov This twisting motion can lead to the formation of a highly polar, charge-separated state known as the twisted intramolecular charge transfer (TICT) state. nih.govrsc.org In the TICT state, the donor and acceptor moieties are electronically decoupled due to their perpendicular arrangement. nih.gov

Role of Donor-Acceptor Architectures in ICT

Time-Resolved Fluorescence Spectroscopy

Time-resolved fluorescence spectroscopy provides deep insights into the excited-state dynamics of this compound and its analogues. The fluorescence lifetimes of these dyes are typically short and highly sensitive to their environment. optica.orgresearchgate.net For instance, ortho- and para-isomers of DASPMI exhibit very short fluorescence lifetimes of 6.6 ps and 12.4 ps, respectively, in certain conditions. optica.org

The excited-state kinetics are strongly influenced by factors such as solvent polarity, viscosity, and binding to macromolecules. acs.orgnih.govuni-frankfurt.de In polar, low-viscosity solvents like water, the decay can sometimes be fitted with a single exponential model. uni-frankfurt.de However, increasing solvent viscosity, for example in glycerol/ethanol (B145695) mixtures, leads to an increase in the measured fluorescence lifetimes because the intramolecular rotations that lead to non-radiative decay are slowed down. acs.orguni-frankfurt.de Similarly, when these dyes bind to host molecules like cucurbiturils or biological structures such as DNA, their rotational freedom is restricted. acs.orgacs.orgnih.gov This restriction hinders non-radiative decay pathways, resulting in a significant increase in fluorescence lifetime. acs.orgnih.govnih.gov For example, the average fluorescence lifetime of one analogue increased from 145 ps in solution to 352 ps upon forming a complex with cucurbit acs.orguril (CB acs.org). nih.gov

Table 1: Selected Fluorescence Lifetime Data for DASPMI and Analogues

| Compound | Conditions | Lifetime Component(s) (τ) | Reference |

|---|---|---|---|

| o-DASPMI | Not specified | 6.6 ps | optica.org |

| p-DASPMI | Not specified | 12.4 ps | optica.org |

| DASPMI | Buffer solution | τ₁ = 0.6 ns, τ₂ = 1.4 ns | acs.org |

| DASPMI | Bound to ct-DNA | τ₁ = 0.65 ns, τ₂ = 2.7 ns | acs.org |

| Styryl dye analogue | Aqueous solution | 145 ps (average) | nih.gov |

| Styryl dye analogue | In presence of CB acs.org | 352 ps (average) | nih.gov |

The fluorescence decay of this compound dyes is rarely monoexponential, reflecting the complexity of their excited-state processes. acs.org Typically, biexponential or even triexponential decay models are required to accurately fit the experimental data. nih.govacs.orgnih.gov This multi-exponential behavior is a hallmark of multistate relaxation, where fluorescence originates from several distinct or interconverting excited-state species. researchgate.netnih.gov

In many styrylpyridinium systems, these multiple decay components are attributed to emission from a planar locally excited (LE) state, a relaxed ICT state, and a non-emissive or weakly emissive TICT state. researchgate.netresearchgate.netnih.gov For example, spatially resolved fluorescence decays of DASPMI in living cells revealed three-exponential decay kinetics, which were assigned to the LE, ICT, and TICT states. nih.gov The analysis of time-resolved emission spectra further supports this model. The appearance of negative amplitudes in the decay profiles at longer wavelengths provides direct evidence for the formation of a new excited-state species (like the TICT state) from the initially populated excited state. acs.orguni-frankfurt.de The fact that different decay models (mono-, bi-, or tri-exponential) are needed depending on the solvent highlights the profound influence of the environment on the available relaxation pathways. acs.orguni-frankfurt.de

Fluorescence Lifetime Measurements and Excited-State Kinetics

Nonlinear Optical (NLO) Absorption Properties

Styrylpyridinium derivatives, including this compound, are a significant class of materials in the field of nonlinear optics (NLO). irjet.net Their potent NLO properties stem from their D-π-A structure, which facilitates a large change in dipole moment upon electronic excitation. iucr.org These ionic organic compounds are investigated for applications such as second-harmonic generation (SHG), electro-optic switching, and terahertz (THz) wave generation. irjet.netrsc.org

Table 2: List of Chemical Compounds Mentioned

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| This compound | (E)-1-methyl-2-styrylpyridin-1-ium |

| DASPMI | 2-(4-(dimethylamino)styryl)-1-methylpyridinium iodide |

| o-DASPMI | [2-(4-dimethylamino-phenyl)-vinyl]-1-methylpyridinium iodide (ortho-isomer implied) |

| p-DASPMI | [4-(4-dimethylamino-phenyl)-vinyl]-1-methylpyridinium iodide (para-isomer implied) |

| DAST | 4-N,N-dimethylamino-4'-N'-methyl-stilbazolium tosylate |

| CB acs.org | Cucurbit acs.orguril |

| Urea | Urea |

Two-Photon Absorption (2PA) Cross-Sections

Two-photon absorption (2PA) is a nonlinear optical process where a molecule simultaneously absorbs two photons of lower energy to transition to an excited electronic state. This process is dependent on the square of the light intensity, a characteristic that makes it highly valuable for applications requiring precise spatial localization, such as two-photon microscopy and microfabrication. nih.gov The efficiency of this process is quantified by the two-photon absorption cross-section (δ or σ₂), typically measured in Göppert-Mayer units (GM), where 1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹. nih.gov

For styrylpyridinium dyes, the 2PA cross-section is a critical parameter. Research on analogues of this compound reveals moderate to high 2PA cross-section values. For instance, trans-4-[p-(pyrrolidinyl)styryl]-N-methylpyridinium iodide (PSPI) was found to have a 2PA cross-section of 5.7 × 10⁻⁴⁸ cm⁴ s⁻¹/photon (or 57 GM) at an excitation wavelength of 1064 nm. optica.org

The 2PA properties of these dyes can be significantly influenced by their environment. Studies on trans-4-[4-(dimethylamino)styryl]-1-methylpyridinium iodide (DASPI) in aqueous solutions showed a nonmonotonic relationship between the 2PA cross-section, the excitation wavelength, and the size of cucurbit[n]uril (CB[n]) cavitands they are complexed with. researchgate.net A sevenfold increase in the 2PA cross-section was observed for DASPI when forming an inclusion complex with CB researchgate.net at an excitation wavelength of 980 nm, highlighting the potential for supramolecular enhancement of NLO properties. researchgate.net

The following table summarizes the 2PA cross-section values for several styrylpyridinium analogues.

| Compound Name | Abbreviation | 2PA Cross-Section (δ) [GM] | Excitation Wavelength (nm) | Solvent |

| trans-4-[p-(pyrrolidinyl)styryl]-N-methylpyridinium iodide | PSPI | 57 | 1064 | DMF |

| (E)-4-{[2-(1H-benzimidazol-2-yl)vinyl]styryl}-N-methylpyridinium iodide | 4 | 38 | 800 | DMF |

| trans-4-[4-(dimethylamino)styryl]-1-methylpyridinium iodide (with CB researchgate.net) | DASPI | Not specified, but 7x increase noted | 980 | Water |

Data sourced from references optica.org, researchgate.net, and oup.com.

Relationship between Molecular Structure and NLO Response

The nonlinear optical (NLO) properties of styrylpyridinium dyes are intrinsically linked to their molecular architecture, which is generally characterized as a Donor-π-Acceptor (D-π-A) system. mdpi.commdpi.com In this structure, an electron-donating group (D) is connected to an electron-accepting group (A) via a π-conjugated bridge. For this compound and its analogues, the pyridinium moiety serves as the electron acceptor, while various groups, such as a dimethylamino or hydroxyl group, can act as the donor. aip.orgnih.gov

Several key structural factors govern the magnitude of the NLO response, particularly the first hyperpolarizability (β) and the two-photon absorption (2PA) cross-section (δ):

Strength of Donor and Acceptor Groups: The NLO response is strongly dependent on the degree of intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation. nih.gov Increasing the electron-donating strength of the D group or the electron-accepting strength of the A group generally enhances the ICT character and leads to larger NLO properties. nih.govacs.org The N-methylpyridinium group is an effective acceptor, and its properties can be tuned. mdpi.com

π-Conjugated Bridge: The length and nature of the π-conjugated bridge are crucial. Lengthening the conjugation, for example by extending the styryl system, typically increases the 2PA cross-section and shifts it to longer wavelengths. nih.gov The planarity of the molecule is also important; the pyridinium and benzene rings in these compounds are often nearly coplanar, which facilitates electron delocalization across the bridge and enhances the NLO response. nih.gov Deviations from planarity can reduce the effectiveness of the conjugation. nih.gov

Photostability and Degradation Pathways

Styrylpyridinium dyes are often noted for their relatively high photostability compared to other classes of fluorescent dyes, such as fluorescein. mdpi.comacs.org For example, the analogue (E)-4-(4-(Acryloyloxy)styryl)-1-methylpyridinium iodide (ASMI) is described as a photostable compound suitable for biological imaging. This robustness is a key advantage for applications requiring prolonged or intense light exposure.

However, the primary pathway for the deactivation of the excited state in these molecules is often a photophysical process rather than irreversible chemical degradation. The main nonradiative decay channel for many styryl dyes is photoisomerization, which involves internal rotation or twisting around the single and double bonds of the ethenyl bridge. aip.orgresearchgate.net

Upon photoexcitation, the molecule transitions from the ground state to a Franck-Condon excited state, which then relaxes to a locally excited (LE) or intramolecular charge transfer (ICT) state. nih.gov From this state, the molecule can either decay radiatively by emitting a photon (fluorescence) or undergo a twisting motion around the C-C or C=C bonds. This rotation leads to the formation of a non-emissive, perpendicular conformation known as a twisted intramolecular charge transfer (TICT) state, which provides an efficient pathway for nonradiative relaxation back to the ground state. researchgate.netnih.gov This twisting motion is the dominant reason why many styryl dyes have low fluorescence quantum yields in low-viscosity solvents. researchgate.net

The efficiency of this deactivation pathway is highly sensitive to the molecule's environment. aip.org

Viscosity: In more viscous solvents or rigid environments, such as within polymer matrices or when confined in nanoporous materials, the twisting motion is hindered. aip.orgnih.govmdpi.com This restriction of molecular motion blocks the formation of the TICT state, thereby reducing the rate of nonradiative decay and significantly increasing the fluorescence quantum yield and lifetime. nih.govmdpi.com

Supramolecular Encapsulation: Encapsulating the dye within a host molecule, like a cucurbituril (B1219460), can also restrict this internal rotation, leading to enhanced fluorescence. nih.gov

Therefore, while styrylpyridinium dyes are considered photostable, their effective "degradation" in a functional sense (i.e., loss of fluorescence) is dominated by a reversible photophysical twisting process, which can be controlled by manipulating the rigidity of the local environment. mdpi.comunige.ch

Computational and Theoretical Investigations of 2 Styryl 1 Methylpyridinium

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are instrumental in elucidating the fundamental electronic characteristics of molecules like 2-Styryl-1-methylpyridinium. These methods allow for a detailed exploration of both ground and excited electronic states.

Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional arrangement of atoms (the ground state geometry) and the electronic properties of molecules. For styrylpyridinium derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G(d,p), are employed to predict molecular structures. In its ground state (S₀), the this compound cation is expected to have a largely planar conformation to maximize π-conjugation across the molecule. This planarity is crucial for its electronic properties.

DFT calculations also reveal the distribution of electronic charge. In the ground state, the positive charge is primarily localized on the nitrogen-containing pyridinium (B92312) moiety, which acts as an electron acceptor. The styryl fragment (the phenyl and vinyl groups) is comparatively electron-rich, establishing the molecule's inherent push-pull character even without strong donor substituents.

Table 1: Representative Calculated Ground State (S₀) Geometrical Parameters for a Styryl-Pyridinium System Note: This table presents typical bond lengths for a generic styryl-pyridinium structure optimized with DFT methods, as specific data for this compound is not available in the cited literature. The values illustrate expected trends.

| Parameter | Bond Type | Typical Calculated Bond Length (Å) |

| C-C (vinyl) | Double Bond | ~1.34 - 1.36 |

| C-C (vinyl-phenyl) | Single Bond | ~1.45 - 1.47 |

| C-C (vinyl-pyridinium) | Single Bond | ~1.45 - 1.47 |

| C-N (in pyridinium) | Aromatic | ~1.35 - 1.37 |

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method calculates the properties of electronic excited states, allowing for the prediction of UV-Vis absorption spectra. The calculations typically determine the vertical transition energies from the optimized ground state geometry to various excited states (S₁, S₂, etc.).

For styrylpyridinium dyes, the lowest energy absorption band, which is the most prominent feature in the visible or near-UV region, is generally attributed to the transition from the ground state (S₀) to the first excited state (S₁). This transition corresponds to the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). TD-DFT calculations can predict the wavelength of maximum absorption (λmax) and the strength of this transition (oscillator strength). For related styrylpyridine compounds, TD-DFT calculations using functionals like B3LYP have shown good agreement with experimental absorption spectra.

Density Functional Theory (DFT) for Ground State Geometry and Electronic Properties

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of electronic transitions and reactivity by focusing on the HOMO and LUMO.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's color and reactivity. A smaller gap generally corresponds to a longer wavelength of light absorption (a red shift). For push-pull systems like this compound, the electronic transition from HOMO to LUMO has a significant intramolecular charge transfer (ICT) character.

Upon excitation, electron density moves from the electron-rich part of the molecule to the electron-poor part. This shift in electron density from the ground state to the excited state is a defining feature of ICT. The HOMO-LUMO gap for related compounds has been shown to decrease in more polar solvents, indicating stabilization of the charge-separated excited state.

The spatial distribution of the frontier orbitals, visualized through computational software, provides a clear picture of the charge transfer process. For push-pull styryl dyes, the HOMO is typically localized on the electron-donating part of the molecule (the styryl fragment), while the LUMO is primarily localized on the electron-accepting pyridinium ring.

The main electronic transition (S₀→S₁) responsible for the primary absorption band is therefore a π→π* transition with a distinct HOMO→LUMO character. This spatial separation of the HOMO and LUMO is the hallmark of an effective ICT system. The analysis of the orbitals involved confirms that the absorption of a photon physically moves electron density from the phenyl end of the molecule towards the pyridinium ring.

Table 2: Typical Frontier Molecular Orbital Characteristics for a Styryl-Pyridinium Cation Note: This table provides a qualitative description and representative energy values based on studies of related compounds, as specific data for this compound is not available in the cited literature.

| Molecular Orbital | Primary Localization | Typical Energy Range (in vacuum) | Role in S₀→S₁ Transition |

| LUMO | Pyridinium Ring | -2.0 to -3.5 eV | Electron Acceptor |

| HOMO | Styryl Fragment (Phenyl & Vinyl) | -6.0 to -7.5 eV | Electron Donor |

| HOMO-LUMO Gap | - | 3.5 to 4.5 eV | Determines λmax |

HOMO-LUMO Energy Gaps and Charge Transfer Character

Theoretical Prediction of Nonlinear Optical Properties

Molecules with significant intramolecular charge transfer are often candidates for nonlinear optical (NLO) applications. NLO materials interact with intense light sources, like lasers, to produce effects such as frequency doubling (second-harmonic generation). The key molecular property governing second-order NLO effects is the first hyperpolarizability (β).

First and Second Hyperpolarizabilities

The nonlinear optical response of styrylpyridinium dyes is quantified by their first (β) and second (γ) hyperpolarizabilities. The first hyperpolarizability (β) is particularly significant for second-order NLO applications. Theoretical calculations, often employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are used to predict these values.

Push-pull systems, characterized by an electron donor and an electron acceptor group connected by a π-conjugated bridge, are known to exhibit significant NLO responses. The magnitude of the first hyperpolarizability can be approximated using a two-state model, which has been shown to reproduce the magnitude of β with approximately 80% accuracy for single organic push-pull molecules. ucmerced.edu For aggregates, excitonic interactions can influence the hyperpolarizability, typically decreasing its magnitude by 12-14% in disordered arrangements compared to non-interacting chromophores. ucmerced.edu

Studies on a series of π-conjugated styryl chromophores have demonstrated that the static molecular first hyperpolarizability (β₀) is strongly influenced by the electron-withdrawing strength of the acceptor group. researchgate.net For instance, replacing the pyridinium acceptor with a stronger quinolinium acceptor leads to a significant enhancement in the NLO response. researchgate.netuantwerpen.be Experimental measurements using hyper-Rayleigh scattering (HRS) have validated these theoretical predictions. researchgate.netacs.org

| Compound/Derivative | Method | First Hyperpolarizability (β) Value (x 10⁻³⁰ esu) | Reference |

| 4-(4-(dimethylamino)styryl)-1-methylpyridinium | HRS | 183 | researchgate.net |

| 7-(4-(dimethylamino)styryl)-1,2-dimethylquinolinium | HRS | 233 | researchgate.net |

| 4-(4-(dimethylamino)styryl)-1,2-dimethylquinolinium | HRS | 256 | researchgate.net |

| Diquat Derivative (a 2,2'-bipyridyl system) | Stark Spectroscopy (β₀) | up to 6x that of DAST* | acs.org |

*This refers to (E)-4′-(dimethylamino)-N-methyl-4-stilbazolium tosylate, a well-known pyridinium-based NLO material.

This table is interactive and can be sorted by column. It summarizes the first hyperpolarizability values for pyridinium derivatives and related compounds.

Relationship between Molecular Design and NLO Response

A central theme in the computational study of styryl dyes is the direct relationship between their molecular architecture and their NLO properties. Several key design strategies have been investigated to optimize the second-order NLO response. researchgate.net

Donor and Acceptor Strength: The NLO response, particularly the first hyperpolarizability (β), generally increases with the electron-donating strength of the donor group and the electron-withdrawing strength of the acceptor group. uantwerpen.benih.gov For example, dimethylquinolinium electron acceptor groups show an increased electron-withdrawing strength compared to the dimethylpyridinium group, resulting in remarkably larger first hyperpolarizability values. researchgate.net

π-Conjugated Bridge: Extending the length of the π-conjugated bridge between the donor and acceptor groups can lead to a large increase in the first hyperpolarizability. acs.org This extension facilitates intramolecular charge transfer (ICT), which is fundamental to the NLO response.

Molecular Geometry: The planarity of the molecule is crucial for effective π-conjugation and charge transfer. Computational studies show that the NLO response in some disubstituted species is dominated by 'off-diagonal' tensor components (e.g., β_zyy_), indicating a two-dimensional NLO character. acs.org

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations and conformational analysis are essential computational tools for understanding the flexibility, stable structures, and dynamic behavior of this compound and its isomers. mdpi.comnih.gov

Conformational analysis, often performed using DFT, helps identify the most stable geometric arrangements of the molecule. For styrylpyridine compounds, two-dimensional analyses focusing on the torsion of the phenyl group (θ1) and the pyridine (B92270) group (θ2) reveal the potential energy landscape. mdpi.com These studies show that for some derivatives, multiple isomer states can exist in equivalent proportions with similar conformational energies. mdpi.com The position of the nitrogen atom in the pyridine ring can cause slight changes, influencing which minima (arising from torsion of the pyridine or the substituted phenyl ring) are more stable. mdpi.com

MD simulations provide a dynamic picture of the molecule's behavior over time. For example, 500 ps MD simulations have been used to study the motion of a styryl dye confined within nanoporous materials. mdpi.com By tracking the distribution of key torsion angles—such as the one between the two aromatic rings and the one around the aniline (B41778) C-N bond—researchers can estimate the degree of motional restriction and the deviation from planarity imposed by the environment. mdpi.com These simulations reveal how confinement can restrict molecular motions, which in turn can enhance the emissive properties of these otherwise flexible dyes. mdpi.com

Theoretical Modeling of Intermolecular Interactions

Theoretical modeling is crucial for elucidating the non-covalent interactions between this compound derivatives and other molecules, such as DNA or host-guest systems. acs.orgacs.org These models provide insights into binding modes and the forces driving these interactions.

One significant area of study is the interaction of styrylpyridinium dyes with DNA. Theoretical modeling of the binding of 2-(4-(dimethylamino)styryl)-1-methylpyridinium iodide (a derivative often referred to as DASPMI) with calf thymus DNA suggests a specific binding mode. acs.orgnih.gov The modeling shows that the dye binds to the minor groove of the DNA, adopting a crescent shape with a specific curvature of 11.35 Å. acs.orgnih.gov This groove-binding model is supported by experimental data showing a strong dependence on ionic strength, which is characteristic of electrostatic interactions, rather than intercalation between the DNA base pairs. acs.orgnih.gov

Interactions with macrocyclic hosts like cucurbiturils have also been modeled theoretically. A simple model simulating the interaction between the positively charged pyridinium group and the negatively charged portal of a cucurbituril (B1219460) host has been proposed. acs.org This model explains how, upon photoexcitation, a rapid redistribution of electron density can occur, leading to a shift in the positive charge within the dye. acs.org This intramolecular charge transfer can cause the dye cation to move within the host's cavity, explaining the complex dynamics observed in these host-guest systems. acs.org

Supramolecular Chemistry and Host Guest Interactions of Styrylpyridinium Dyes

Formation and Characterization of Inclusion Complexes

Inclusion complexes of 2-Styryl-1-methylpyridinium iodide, also known as DASPMI, are readily formed in aqueous solutions with suitable host molecules. The formation of these complexes can be identified and characterized using various spectroscopic techniques, including UV-Vis absorption, fluorescence spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy. ias.ac.in Upon complexation, changes such as shifts in absorption maxima, dramatic enhancements in fluorescence intensity, and changes in the chemical shifts of the dye's protons are typically observed. ias.ac.inptfarm.plresearchgate.net

The stoichiometry of the host-guest complexes formed between styrylpyridinium dyes and macrocyclic hosts is dependent on the relative sizes of the guest molecule and the host's cavity. For this compound iodide (DASPMI), a 1:1 stoichiometry is commonly observed.

With Cucurbit researchgate.neturil (CB researchgate.net): Studies using UV-Vis absorption, fluorescence spectroscopies, NMR, and mass spectrometry have confirmed that DASPMI forms a 1:1 inclusion complex with inverted cucurbit researchgate.neturil (iQ researchgate.net). ias.ac.in

With β-Cyclodextrin: this compound iodide has been shown to form a 1:1 inclusion complex with β-cyclodextrin (β-CD). mdpi.com

Other styrylpyridinium analogues can exhibit different stoichiometries. For instance, the 4-styryl isomer, trans-4-[4-(dimethylamino)styryl]-1-methylpyridinium iodide (DSMI), has been reported to form 1:2 complexes with CB researchgate.net, while a phenylpyridinium styryl dye can form 2:1 complexes with CB researchgate.net. acs.orgnih.gov These variations highlight the precise structural requirements for host-guest recognition.

Table 1: Stoichiometry of this compound and Analogue Complexes

| Guest Compound | Host Molecule | Stoichiometry (Guest:Host) | Source(s) |

|---|---|---|---|

| This compound iodide (DASPMI) | Inverted Cucurbit researchgate.neturil (iQ researchgate.net) | 1:1 | ias.ac.in |

| This compound iodide (o-DASPMI) | β-Cyclodextrin (β-CD) | 1:1 | mdpi.com |

| trans-4-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide (DSMI) | Cucurbit nankai.edu.cnuril (CB nankai.edu.cn) | 1:1 | ptfarm.plnih.gov |

| trans-4-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide (DSMI) | Cucurbit researchgate.neturil (CB researchgate.net) | 1:2 | acs.orgnih.gov |

| 4-{(E)-2-[4-(dimethylamino)phenyl]vinyl}-1-methylpyridinium iodide (DASPI) | Cucurbit researchgate.neturil (CB researchgate.net) | 1:1 and 2:1 | nankai.edu.cnvu.edu.au |

| 4-(4-(dimethylamino)styryl)-1-phenylpyridinium iodide (PhSt) | Cucurbit researchgate.neturil (CB researchgate.net) | 1:1 |

The stability of host-guest complexes is quantified by the binding constant (or association constant, Kₐ), which can be determined through titration experiments, monitoring changes in fluorescence or absorption. ptfarm.plnankai.edu.cn Higher Kₐ values indicate stronger binding and a more stable complex.

For analogues of this compound, binding affinities with cucurbiturils are typically high. The binding constant for the 4-styryl isomer with CB nankai.edu.cn has been determined to be around 1.0 - 1.1 × 10⁵ M⁻¹. ptfarm.plnih.gov With the larger CB researchgate.net, the affinity is even greater, with binding constants reported to be approximately 10⁶ M⁻¹. ptfarm.plnih.gov For the complex of 4-{(E)-2-[4-(dimethylamino)phenyl]vinyl}-1-methylpyridinium iodide (DASPI) with CB researchgate.net, the binding constants were determined as logK₁ = 5.5 for the 1:1 complex and logK₂ = 5.1 for the 2:1 complex. nankai.edu.cnvu.edu.au

While the formation of a 1:1 complex between this compound iodide and β-cyclodextrin is established, quantitative data on its binding constant is less prevalent in the literature. Studies on its binding with other macromolecules like calf thymus DNA have suggested that the binding is relatively weak. nankai.edu.cn

Table 2: Binding Constants of Styrylpyridinium Analogues with Macrocyclic Hosts

| Guest Compound | Host Molecule | Binding Constant (Kₐ) | Source(s) |

|---|---|---|---|

| trans-4-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide (DSMI) | Cucurbit nankai.edu.cnuril (CB nankai.edu.cn) | 1.0 × 10⁵ M⁻¹ | ptfarm.plnih.gov |

| 4-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1-ethylpyridinium perchlorate | Cucurbit nankai.edu.cnuril (CB nankai.edu.cn) | 1.1 × 10⁵ M⁻¹ | ptfarm.pl |

| 4-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1-ethylpyridinium perchlorate | Cucurbit researchgate.neturil (CB researchgate.net) | ~10⁶ M⁻¹ | ptfarm.plnih.gov |

| 4-(4-(dimethylamino)styryl)-1-phenylpyridinium iodide (PhSt) | Cucurbit researchgate.neturil (CB researchgate.net) | 6.0 × 10⁶ M⁻¹ | researchgate.net |

| 4-(4-(dimethylamino)styryl)-1-phenylpyridinium iodide (PhSt) | α,α′,δ,δ′-tetramethyl-cucurbit nankai.edu.cnuril (Me₄CB6) | 1.1 × 10⁶ M⁻¹ | |

| 4-{(E)-2-[4-(dimethylamino)phenyl]vinyl}-1-methylpyridinium iodide (DASPI) | Cucurbit researchgate.neturil (CB researchgate.net) | logK₁ = 5.5 (1:1); logK₂ = 5.1 (2:1) | nankai.edu.cnvu.edu.au |

Stoichiometry of Host-Guest Complexes

Interactions with Macrocyclic Host Molecules

Cucurbit[n]urils are a family of macrocyclic hosts composed of glycoluril (B30988) units linked by methylene (B1212753) bridges. ptfarm.pl Their structure provides a hydrophobic inner cavity and two identical portals rimmed with carbonyl groups, which carry a partial negative charge. ptfarm.pl This architecture makes them exceptionally well-suited for binding cationic guest molecules like this compound.

The formation of a 1:1 inclusion complex between 2-(4-(dimethylamino)styryl)-1-methylpyridinium iodide (DASPMI) and inverted cucurbit researchgate.neturil has been shown to significantly enhance the fluorescence of the dye. This interaction is driven by the encapsulation of a portion of the dye within the host's cavity. Quantum-chemical calculations and NMR data for related styryl dyes suggest a common binding mode where the positively charged pyridinium (B92312) group of the dye is inserted into the CB[n] cavity, stabilized by ion-dipole interactions with the carbonyl portals, while the bulkier styryl portion remains outside. ptfarm.plnih.gov